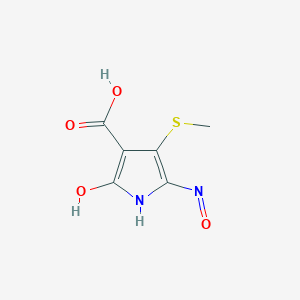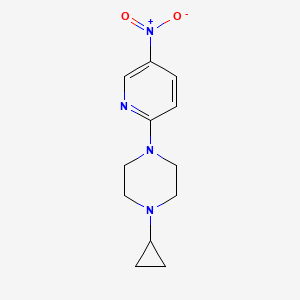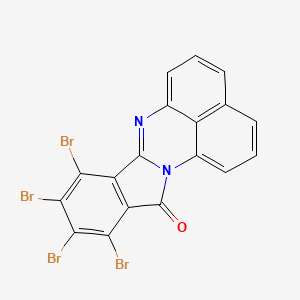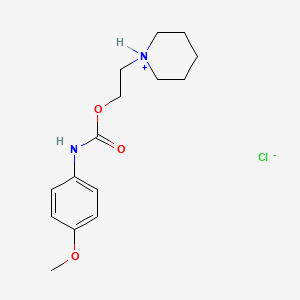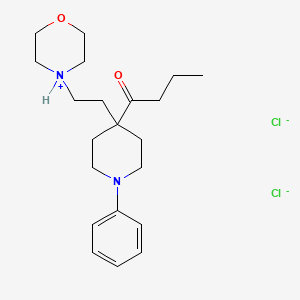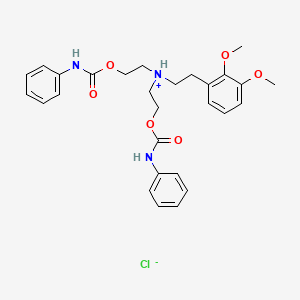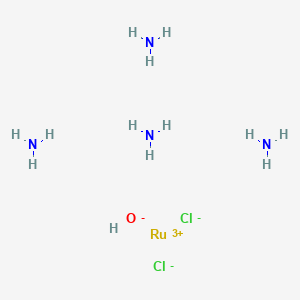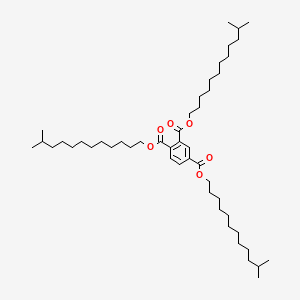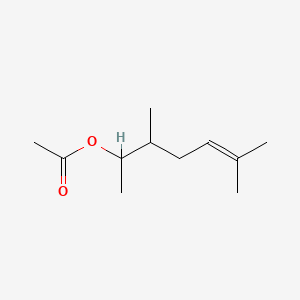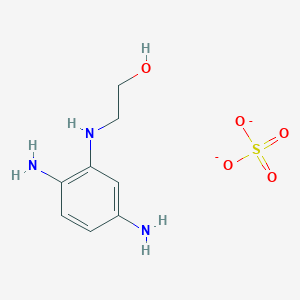
2-(2,5-Diaminoanilino)ethanol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Diaminoanilino)ethanol;sulfate, also known as 2-(2,5-Diaminophenyl)ethanol sulfate, is a chemical compound with the molecular formula C8H12N2O.H2O4S and a molecular weight of 250.27 . This compound is commonly used in the preparation of various pharmaceuticals and has shown effectiveness in treating diseases caused by protozoans .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Diaminoanilino)ethanol;sulfate can be synthesized from ethylene glycol and diamine tetraacetic acid . The reaction typically involves the use of sulfuric acid to form the sulfate salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Diaminoanilino)ethanol;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl ethanol compounds. These products have various applications in pharmaceuticals and chemical research .
Scientific Research Applications
2-(2,5-Diaminoanilino)ethanol;sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Diaminoanilino)ethanol;sulfate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and pathways involved in the growth and proliferation of protozoans and bacteria . It also acts as an anti-inflammatory agent by modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-Diaminoanilino)ethanol;sulfate include:
- 2-(2,5-Diaminophenyl)ethanol
- 2-(2-Hydroxyethyl)benzene-1,4-diaminium sulfate
- Hydroxyethyl-p-phenylenediamine sulfate
Uniqueness
What sets this compound apart from these similar compounds is its sulfate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and industrial applications where solubility and stability are critical .
Properties
Molecular Formula |
C8H13N3O5S-2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-(2,5-diaminoanilino)ethanol;sulfate |
InChI |
InChI=1S/C8H13N3O.H2O4S/c9-6-1-2-7(10)8(5-6)11-3-4-12;1-5(2,3)4/h1-2,5,11-12H,3-4,9-10H2;(H2,1,2,3,4)/p-2 |
InChI Key |
KEMGGVCZKMUWBL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N)NCCO)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



